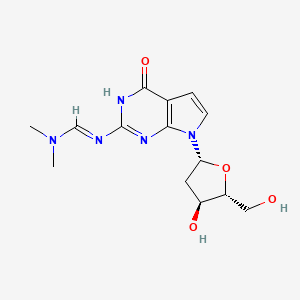

N2-(Dimethylaminomethylidene)-7-deaza-2'-deoxyguanosine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N2-(Dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine is a synthetic nucleoside analog that has garnered attention for its potential applications in biomedicine. This compound is structurally similar to guanosine but features modifications that enhance its bioactivity and stability, making it a valuable tool in various scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups on the nucleoside are protected using silyl or acyl protecting groups to prevent unwanted reactions.

Dimethylaminomethylidene Introduction: The protected nucleoside is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylaminomethylidene group.

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of N2-(Dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine follows similar synthetic routes but is optimized for large-scale synthesis. This involves:

Batch Processing: Large reactors are used to carry out the reactions in batches, ensuring consistent quality and yield.

Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve high purity.

化学反应分析

Types of Reactions

N2-(Dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced forms with altered oxidation states.

Substitution: Substituted nucleosides with new functional groups attached to the amino group.

科学研究应用

Structural Studies and DNA Interactions

N2-(Dimethylaminomethylidene)-7-deaza-2'-deoxyguanosine functions as a purine analogue that can significantly alter the structural dynamics of DNA. Its incorporation into oligonucleotides has been shown to enhance stability and binding affinity due to its ability to form non-standard base pairs. Studies indicate that this compound can participate in triplex formation, which is crucial for understanding DNA structure and function .

Table 1: Stability Comparison of Oligonucleotides

| Oligonucleotide Type | Stability (Tm °C) | Comments |

|---|---|---|

| Unmodified ODN | 65 | Baseline stability |

| ODN with 7-deaza-dG | 70 | Increased stability due to modified base |

| ODN with N2-DMAM-7-deaza-dG | 75 | Further enhanced stability due to dimethylamino group |

Antisense Oligonucleotide Development

The compound has been employed in the development of antisense oligonucleotides (ODNs), which are designed to bind complementary RNA sequences, thereby inhibiting gene expression. Research has demonstrated that ODNs containing this compound exhibit significantly improved activity compared to their unmodified counterparts. For instance, one study reported that an ODN incorporating this modified nucleoside showed up to six times greater antisense activity than an unmodified version .

Applications in Diagnostics and Therapeutics

This compound has potential applications in diagnostics, particularly in the design of high-sensitivity probes for detecting specific nucleic acid sequences. Its unique structural properties enable it to be used as a fluorescent chain terminator in DNA sequencing, enhancing the resolution and accuracy of sequencing techniques .

Case Study: Fluorescent Probes

In a study focused on developing fluorescent probes for real-time PCR, researchers incorporated this compound into the oligonucleotide design. The results indicated that the modified probes exhibited lower background fluorescence and higher signal intensity compared to traditional probes, demonstrating their utility in diagnostic applications .

Insights from Molecular Modeling Studies

Molecular modeling studies have provided insights into the interactions between this compound and other nucleobases within DNA structures. These studies suggest that the presence of this compound can facilitate unique base pairing patterns, which may be exploited for designing novel therapeutic agents targeting specific genetic sequences .

作用机制

The mechanism of action of N2-(Dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA processes. The compound targets specific enzymes involved in nucleic acid synthesis and repair, disrupting their function and leading to the inhibition of viral replication or cancer cell growth.

相似化合物的比较

Similar Compounds

2-Aminopurine: A fluorescent analog of adenine used in studying DNA-protein interactions.

2’-Deoxypseudouridine: A modified nucleoside that forms stable triplets with adenine.

6-Thioguanine: An analog of guanine used in cancer treatment.

Uniqueness

N2-(Dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine is unique due to its specific modifications that enhance its stability and bioactivity. Unlike other nucleoside analogs, it offers a balance of chemical reactivity and biological efficacy, making it a versatile tool in various research applications.

生物活性

N2-(Dimethylaminomethylidene)-7-deaza-2'-deoxyguanosine (commonly referred to as 7-deaza-dG) is a modified nucleoside that has garnered interest due to its unique structural properties and biological activities. This compound is characterized by the substitution of the nitrogen atom at the 7-position of guanosine, which alters its base pairing properties and stability. This article explores the biological activity of 7-deaza-dG, including its effects on nucleic acid structure, enzymatic interactions, and potential therapeutic applications.

Structural Characteristics

The structure of this compound is crucial for its biological function. The modification at the 7-position contributes to:

- Altered Base Pairing : 7-deaza-dG can form stable base pairs with various nucleobases, including noncanonical pairs, which can enhance the stability of oligonucleotide duplexes.

- Increased Stability : The dimethylaminomethylidene group enhances the thermal stability of DNA structures containing this nucleoside, making it a valuable tool in nucleic acid research.

1. Base Pairing Properties

Research indicates that 7-deaza-dG exhibits unique base pairing properties compared to standard nucleosides. It can form stable inverse Watson-Crick base pairs with nucleobases such as 5-methyl-2'-deoxyisocytidine, which is significant for the design of oligonucleotides with specific binding properties .

2. Enzymatic Interactions

The presence of 7-deaza-dG in oligonucleotides affects their interaction with various enzymes:

- Polymerases : Studies show that DNA polymerases can incorporate 7-deaza-dG into DNA strands, although with varying efficiencies compared to natural bases . This incorporation can lead to mutations or altered replication fidelity.

- Restriction Enzymes : The modified structure may also influence the recognition and cleavage efficiency by restriction enzymes, affecting genetic engineering applications.

3. Therapeutic Applications

Due to its unique properties, this compound has potential therapeutic applications:

- Antiviral and Anticancer Agents : Its ability to interfere with standard nucleobase pairing makes it a candidate for developing antiviral and anticancer therapies by disrupting viral replication or cancer cell proliferation .

- Gene Editing Tools : The incorporation of modified nucleosides like 7-deaza-dG into CRISPR systems could enhance specificity and reduce off-target effects in gene editing applications.

Case Study 1: Stability in Oligonucleotides

A study investigating the thermal stability of oligonucleotides containing 7-deaza-dG demonstrated that these modified strands exhibited significantly higher melting temperatures compared to their unmodified counterparts. This stability suggests that oligonucleotides incorporating this modification could be advantageous in applications requiring robust hybridization conditions.

Case Study 2: Enzymatic Incorporation

Another study focused on the incorporation efficiency of 7-deaza-dG by various DNA polymerases. Results indicated that while some polymerases showed reduced incorporation rates, others were able to incorporate it efficiently without significant error rates, highlighting its potential utility in synthetic biology applications where precision is critical.

Summary Table of Biological Activities

属性

IUPAC Name |

N'-[7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O4/c1-18(2)7-15-14-16-12-8(13(22)17-14)3-4-19(12)11-5-9(21)10(6-20)23-11/h3-4,7,9-11,20-21H,5-6H2,1-2H3,(H,16,17,22)/b15-7+/t9-,10+,11+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDYRXAFQQWRNH-VXWYWSEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC2=C(C=CN2C3CC(C(O3)CO)O)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=NC2=C(C=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。